molecular formula C21H21N3O2S B12455185 2-{[(4-tert-butylphenyl)carbonyl]amino}-N-(1,3-thiazol-2-yl)benzamide

2-{[(4-tert-butylphenyl)carbonyl]amino}-N-(1,3-thiazol-2-yl)benzamide

Cat. No.: B12455185
M. Wt: 379.5 g/mol
InChI Key: OPVBVVCBIHBZQZ-UHFFFAOYSA-N
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Description

4-TERT-BUTYL-N-{2-[(1,3-THIAZOL-2-YL)CARBAMOYL]PHENYL}BENZAMIDE is a complex organic compound that features a thiazole ring, a benzamide group, and a tert-butyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-TERT-BUTYL-N-{2-[(1,3-THIAZOL-2-YL)CARBAMOYL]PHENYL}BENZAMIDE typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Coupling with Benzamide: The thiazole derivative is then coupled with a benzamide derivative under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Introduction of the Tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-TERT-BUTYL-N-{2-[(1,3-THIAZOL-2-YL)CARBAMOYL]PHENYL}BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted benzamides or thiazoles.

Mechanism of Action

The mechanism of action of 4-TERT-BUTYL-N-{2-[(1,3-THIAZOL-2-YL)CARBAMOYL]PHENYL}BENZAMIDE involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit the activity of certain enzymes or receptors by binding to their active sites. The thiazole ring and benzamide group are key structural features that facilitate these interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-TERT-BUTYL-N-{2-[(1,3-THIAZOL-2-YL)CARBAMOYL]PHENYL}BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tert-butyl group enhances its hydrophobicity, while the thiazole ring provides a site for potential interactions with biological targets .

Properties

Molecular Formula

C21H21N3O2S

Molecular Weight

379.5 g/mol

IUPAC Name

2-[(4-tert-butylbenzoyl)amino]-N-(1,3-thiazol-2-yl)benzamide

InChI

InChI=1S/C21H21N3O2S/c1-21(2,3)15-10-8-14(9-11-15)18(25)23-17-7-5-4-6-16(17)19(26)24-20-22-12-13-27-20/h4-13H,1-3H3,(H,23,25)(H,22,24,26)

InChI Key

OPVBVVCBIHBZQZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC3=NC=CS3

Origin of Product

United States

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